molecular formula C23H24N2O4 B11117438 (4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone

(4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone

Cat. No.: B11117438
M. Wt: 392.4 g/mol
InChI Key: BUEVBWRPGSWYKV-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone is a complex organic compound with a unique structure that includes methoxyphenyl groups and a dihydropyrano[4,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, (4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure-activity relationship is studied to optimize its pharmacological properties and develop effective treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other high-tech industries.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone involves its interaction with specific molecular targets. For example, its potential anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its dihydropyrano[4,3-c]pyrazole core, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical reactivity and potential biological activities that are not observed in simpler compounds.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-4,7-dihydropyrano[4,3-c]pyrazol-2-yl]methanone

InChI

InChI=1S/C23H24N2O4/c1-23(2)13-20-19(14-29-23)21(15-5-9-17(27-3)10-6-15)25(24-20)22(26)16-7-11-18(28-4)12-8-16/h5-12H,13-14H2,1-4H3

InChI Key

BUEVBWRPGSWYKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NN(C(=C2CO1)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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